molecular formula C13H13NO B13590840 O-[(2-phenylphenyl)methyl]hydroxylamine

O-[(2-phenylphenyl)methyl]hydroxylamine

Cat. No.: B13590840
M. Wt: 199.25 g/mol
InChI Key: ADBRBFJRWBLKAN-UHFFFAOYSA-N
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Description

O-[(2-phenylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This particular compound features a phenyl group attached to the nitrogen atom and a benzyl group attached to the oxygen atom, making it a unique derivative of hydroxylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts, followed by mild hydrolysis to obtain the desired hydroxylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides is one such method that offers short reaction times and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

O-[(2-phenylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitroso compounds from oxidation, primary amines from reduction, and various substituted hydroxylamines from nucleophilic substitution.

Scientific Research Applications

O-[(2-phenylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(2-phenylphenyl)methyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions without the need for expensive metal catalysts . The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-[(2-phenylphenyl)methyl]hydroxylamine include:

  • O-(diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)
  • 2,4-dinitrophenylhydroxylamine (DPH)

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Unlike other hydroxylamines, it can facilitate the formation of complex molecular architectures without the need for metal catalysts, making it valuable in both academic and industrial research .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

O-[(2-phenylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C13H13NO/c14-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2

InChI Key

ADBRBFJRWBLKAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CON

Origin of Product

United States

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